Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
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Overview
Description
Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexadecyl chain, three nitro groups, and a fluorene core with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core is nitrated to introduce the nitro groups at specific positions. The carboxylate group is then introduced through a carboxylation reaction. Finally, the hexadecyl chain is attached via esterification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can remove nitro groups, converting them to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups and fluorene core play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate can be compared with other similar compounds, such as:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide: This compound shares a similar fluorene core and nitro groups but differs in the ester group attached.
This compound: Similar in structure but may have variations in the alkyl chain length or functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-42-30(35)25-19-21(31(36)37)17-23-27(25)28-24(29(23)34)18-22(32(38)39)20-26(28)33(40)41/h17-20H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWZSLCGMVGFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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